molecular formula C9H10FNO3 B1329642 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid CAS No. 403-90-7

2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid

Cat. No.: B1329642
CAS No.: 403-90-7
M. Wt: 199.18 g/mol
InChI Key: VIIAUOZUUGXERI-UHFFFAOYSA-N
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Description

2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid is a fluorinated derivative of the amino acid tyrosine

Biochemical Analysis

Biochemical Properties

3-Fluorotyrosine plays a significant role in biochemical reactions due to its structural similarity to tyrosine. It is involved in the biosynthesis of proteins and can be incorporated into proteins in place of tyrosine. This incorporation can affect the properties of the proteins, such as their stability and function. 3-Fluorotyrosine interacts with various enzymes and proteins, including superoxide dismutase, a mitochondrial enzyme that protects cells from oxidative damage . The interaction with superoxide dismutase involves binding to the active site of the enzyme, potentially altering its activity and stability.

Cellular Effects

3-Fluorotyrosine influences various cellular processes by affecting protein synthesis and function. In cells, it can be incorporated into proteins, leading to changes in their structure and activity. This can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of 3-Fluorotyrosine into proteins involved in cell signaling can alter the signaling pathways, potentially affecting cell growth, differentiation, and apoptosis . Additionally, 3-Fluorotyrosine can influence gene expression by modifying the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of 3-Fluorotyrosine involves its incorporation into proteins and subsequent effects on protein structure and function. The fluorine atom in 3-Fluorotyrosine can form hydrogen bonds and other interactions with surrounding amino acids, leading to changes in protein conformation and stability. This can result in the inhibition or activation of enzymes, depending on the specific protein and its role in cellular processes . For example, 3-Fluorotyrosine can inhibit the activity of enzymes involved in oxidative stress response by binding to their active sites and altering their catalytic properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Fluorotyrosine can change over time due to its stability and degradation. Studies have shown that 3-Fluorotyrosine is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to 3-Fluorotyrosine in in vitro and in vivo studies has shown that it can have lasting effects on cellular function, including changes in protein synthesis and cellular metabolism. These effects can be influenced by factors such as temperature, pH, and the presence of other biomolecules.

Dosage Effects in Animal Models

The effects of 3-Fluorotyrosine in animal models vary with different dosages. At low doses, 3-Fluorotyrosine can be incorporated into proteins without causing significant toxicity. At higher doses, it can lead to adverse effects, such as oxidative stress and cellular damage . Studies in animal models have shown that there is a threshold dose above which the toxic effects of 3-Fluorotyrosine become apparent. These effects can include changes in liver and kidney function, as well as alterations in blood chemistry and hematological parameters.

Metabolic Pathways

3-Fluorotyrosine is involved in several metabolic pathways, including those related to amino acid metabolism and protein synthesis. It can be metabolized by enzymes such as tyrosine hydroxylase and tyrosine aminotransferase, leading to the formation of various metabolites . These metabolites can affect metabolic flux and the levels of other metabolites in the cell. Additionally, 3-Fluorotyrosine can interact with cofactors such as pyridoxal phosphate, which is involved in amino acid metabolism.

Transport and Distribution

Within cells and tissues, 3-Fluorotyrosine is transported and distributed by various transporters and binding proteins. It can be taken up by cells through amino acid transporters and distributed to different cellular compartments . The localization and accumulation of 3-Fluorotyrosine can be influenced by factors such as the expression levels of transporters and the presence of other competing amino acids. This distribution can affect the overall activity and function of 3-Fluorotyrosine in the cell.

Subcellular Localization

The subcellular localization of 3-Fluorotyrosine can affect its activity and function. It can be targeted to specific compartments or organelles through targeting signals and post-translational modifications . For example, 3-Fluorotyrosine can be localized to the mitochondria, where it can interact with mitochondrial enzymes and affect their activity. This localization can influence the overall metabolic activity of the cell and its response to oxidative stress.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of activated cationic groups by fluoride ions. This method is particularly useful for the preparation of no-carrier-added fluorinated aromatic amino acids . Another method involves the electrophilic fluorination of aromatic compounds, which allows for the regioselective introduction of fluorine atoms into the aromatic ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and fluorinating agents like elemental fluorine. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce fluorinated quinones, while reduction reactions may yield fluorinated alcohols .

Scientific Research Applications

2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    2-Fluorotyrosine: Another fluorinated derivative of tyrosine, differing in the position of the fluorine atom on the benzene ring.

    4-Fluorotyrosine: Similar to 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid but with the fluorine atom in the para position.

    Fluorophenylalanine: A fluorinated derivative of phenylalanine, another aromatic amino acid.

Uniqueness of this compound

This compound is unique due to its specific position of the fluorine atom, which can lead to distinct electronic and steric effects compared to other fluorinated tyrosine derivatives. These unique properties make it a valuable tool in various scientific research applications, particularly in the study of protein structure and function .

Properties

IUPAC Name

2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIAUOZUUGXERI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861918
Record name 3-Fluorotyrosine
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Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403-90-7
Record name 3-Fluoro-DL-tyrosine
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Record name 3-Fluorotyrosine
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Record name 3-Fluoro-DL-tyrosine
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Record name 3-Fluorotyrosine
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Record name 3-fluoro-DL-tyrosine
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Record name 3-FLUOROTYROSINE, DL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-Fluorotyrosine?

A1: The molecular formula of 3-Fluorotyrosine is C9H10FNO3. It has a molecular weight of 201.18 g/mol.

Q2: How does the fluorine atom in 3-FY influence its properties compared to tyrosine?

A2: The introduction of fluorine, a highly electronegative atom, alters the electronic properties of the tyrosine ring. This influences the pKa of the phenolic hydroxyl group, making it more acidic than tyrosine [, ]. This change impacts hydrogen bonding patterns and interactions within proteins.

Q3: How is 3-FY detected and quantified in proteins?

A3: Several methods exist, with one simple and quantitative method relying on the release of inorganic fluoride upon alkaline hydrolysis of the protein []. This released fluoride can be measured with a fluoride-selective electrode.

Q4: How is 3-FY incorporated into proteins?

A4: 3-FY can be incorporated into proteins in vivo using auxotrophic E. coli strains grown in media supplemented with 3-FY [, ]. This leads to global replacement of tyrosine residues. For site-specific incorporation, researchers have developed methods utilizing photo-protected 3-FY derivatives and engineered tRNA synthetases [].

Q5: Why is 3-FY useful in Nuclear Magnetic Resonance (NMR) studies of proteins?

A5: 19F is a spin-1/2 nucleus with high sensitivity to its chemical environment making it a valuable NMR probe. 3-FY incorporated into proteins provides well-resolved 19F NMR signals, offering insights into protein structure, dynamics, and interactions [, , , , , , , ].

Q6: Can you provide an example of how 3-FY has been used to study protein conformational changes?

A6: In studies of the coat protein of the filamentous bacteriophage M13, 3-FY incorporation revealed two conformational states of the protein in detergent solution []. The equilibrium between these states was sensitive to pH, temperature, and detergent structure.

Q7: How does 3-FY help in understanding the mechanism of enzymes that use tyrosyl radicals?

A7: 3-FY and its derivatives with varying degrees of fluorination offer a range of pKa and reduction potential values []. This allows researchers to fine-tune the properties of the tyrosine radical in enzyme active sites and study electron and proton transfer mechanisms [, ].

Q8: What is a specific example of 3-FY's use in studying enzyme mechanisms?

A8: In the enzyme tyrosine phenol-lyase, the pH dependence of kinetic parameters using 3-FY as a substrate provided insights into the role of specific amino acids in the catalytic mechanism [].

Q9: Can 3-FY be used to study protein folding?

A9: Yes, 19F NMR studies of 3-FY labeled green fluorescent protein (GFP) provided insights into the structure and dynamics of both the native and denatured states of the protein [, ].

Q10: Are there any potential applications of 3-FY in drug development?

A10: While not a drug itself, 3-FY and its incorporation into proteins hold potential for developing novel therapeutics. For example, 3-FY could be used to study protein-protein interactions relevant to disease or to design proteins with altered stability or activity [].

Q11: What are the limitations of using 3-FY in protein research?

A11: Global incorporation of 3-FY can sometimes affect protein stability and function [, ]. Additionally, site-specific incorporation methods are still under development and require specialized techniques.

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